![molecular formula C8H8Cl2N2O3 B8553260 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol](/img/structure/B8553260.png)
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a hydroxymethyl group attached to a cyclopropoxy ring at position 6, and a hydroxyl group at position 5 of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropanation: The cyclopropoxy group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the pyrimidine ring. This step may require the use of a cyclopropyl halide and a strong base such as sodium hydride (NaH).
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde (HCHO) and a suitable catalyst.
Hydroxylation: The hydroxyl group at position 5 is introduced via a hydroxylation reaction, which may involve the use of hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, where the chlorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of dechlorinated derivatives
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol can be compared with other similar compounds, such as:
2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine: Similar in structure but lacks the hydroxymethyl and cyclopropoxy groups.
Carbamic acid,(2,3-dihydro-1h-indol-7-yl)methyl-,1,1-dimethylethyl ester: Contains different functional groups and exhibits different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8Cl2N2O3 |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol |
InChI |
InChI=1S/C8H8Cl2N2O3/c9-5-4(14)6(12-7(10)11-5)15-8(3-13)1-2-8/h13-14H,1-3H2 |
InChI Key |
QNGSEACFWMVLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)OC2=C(C(=NC(=N2)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

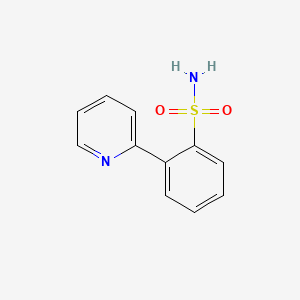
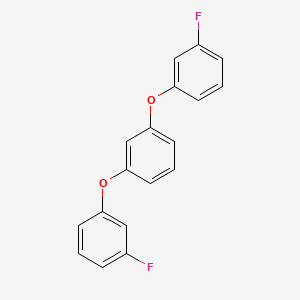
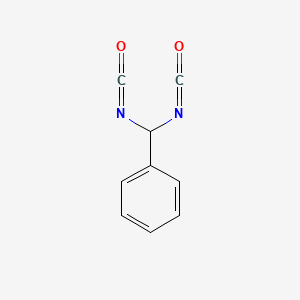
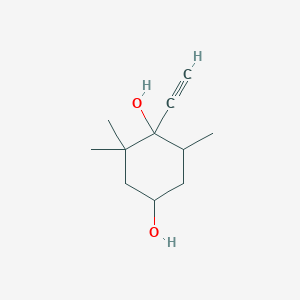
![tert-butyl N-[(1R)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B8553213.png)

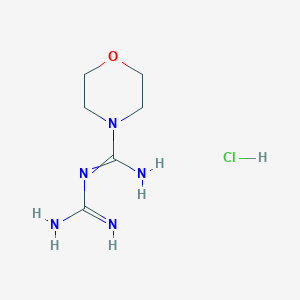
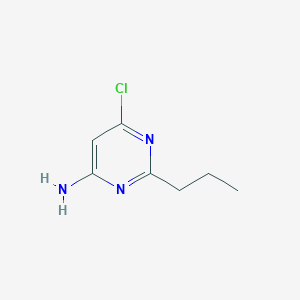
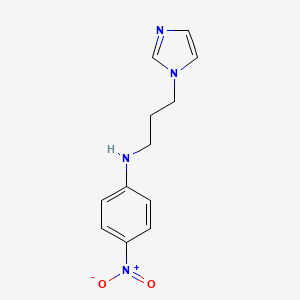
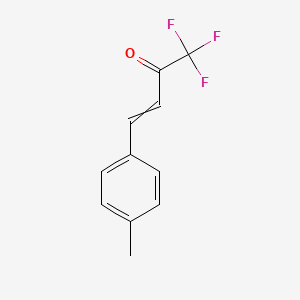
![3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8553274.png)
![5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8553279.png)
![6-Bromo-2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8553286.png)
